

# Technical Whitepaper: Characterization and Application of Fluorescent Red Mega 500

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## Compound of Interest

Compound Name: *Fluorescent Red Mega 500*

Cat. No.: *B12058957*

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## Executive Summary: The "Mega" Advantage

In high-content screening and multiparametric flow cytometry, spectral crowding is the primary limiting factor. **Fluorescent Red Mega 500** is engineered to bypass this limitation through a Large Stokes Shift (LSS) mechanism.

Unlike conventional fluorophores (e.g., Rhodamine or Cyanine) which possess a narrow Stokes shift (~20–30 nm), **Fluorescent Red Mega 500** exhibits a shift exceeding 100 nm. This unique photophysical property allows researchers to excite the fluorophore with a standard 488 nm (Blue) or 514 nm (Green) laser line while collecting emission in the Red channel (~610 nm).

**Key Capability:** This enables "Single-Laser, Dual-Color" multiplexing. You can simultaneously image GFP/FITC (Ex 488 / Em 520) and **Fluorescent Red Mega 500** (Ex 488-500 / Em 612) using the same excitation source but distinct emission filters, effectively doubling the utility of the Argon-ion laser line without cross-talk.

## Physicochemical & Spectral Specifications

The following data represents the core photophysical profile of **Fluorescent Red Mega 500**. These values are critical for configuring optical benches and selecting filter sets.

**Table 1: Core Spectral Data**

Property	Value	Technical Context
Excitation Max ( )	500 nm	Optimized for 488 nm (Argon) or 514 nm lasers.
Emission Max ( )	612 nm	Deep Red emission; distinct from FITC/GFP (520 nm).
Stokes Shift	~112 nm	"Mega" shift prevents self-quenching and allows spectral separation.
Extinction Coefficient ( )	90,000 M <sup>-1</sup> cm <sup>-1</sup>	High molar absorptivity indicates strong brightness potential.
Mechanism	TICT	Twisted Intramolecular Charge Transfer (Environment sensitive).[1]
Solubility	DMSO, DMF, Water	Soluble in water, but fluorescence intensity is environment-dependent.

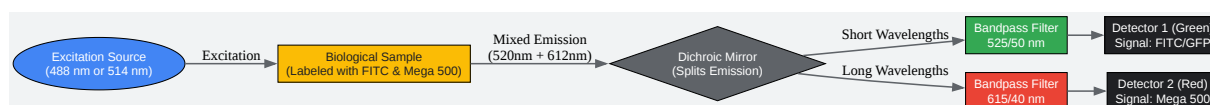
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*Critical Mechanism Note: **Fluorescent Red Mega 500** operates via Twisted Intramolecular Charge Transfer (TICT).[1] In highly polar solvents (like pure PBS), the excited state may undergo non-radiative decay (low Quantum Yield). Upon binding to proteins (antibodies) or in apolar micro-environments, the TICT state is stabilized, significantly increasing fluorescence quantum yield. This makes the dye an excellent "Turn-On" label for bioconjugation.*

## Multiplexing Logic & Signal Pathway

The primary utility of **Fluorescent Red Mega 500** is its ability to sit alongside standard green fluorophores. The diagram below illustrates the optical path logic that permits this separation.

## Diagram 1: Single-Laser / Dual-Emission Optical Path



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Caption: Optical configuration for simultaneous detection of FITC (Green) and Mega 500 (Red) using a single excitation source.

## Experimental Protocol: Immunofluorescence & Optimization

To ensure high Signal-to-Noise (S/N) ratios, the staining protocol must account for the dye's solvatochromic nature.

### Phase A: Bioconjugation (If labeling primary antibodies)

Standard NHS-ester chemistry is recommended.

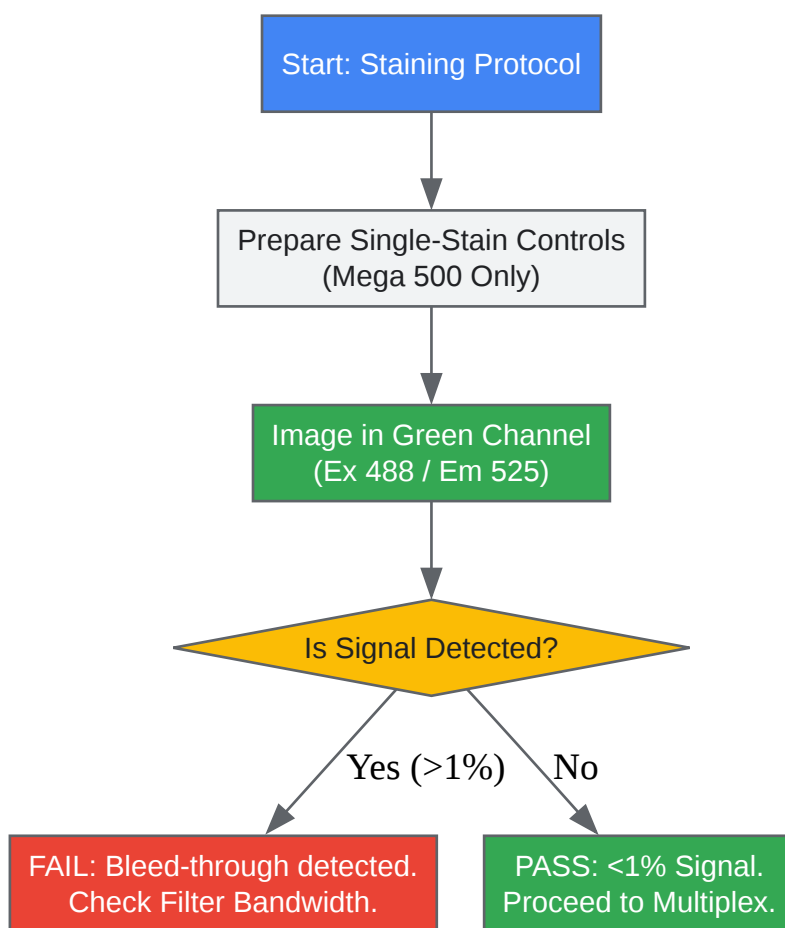
- Buffer: Use Sodium Bicarbonate (0.1 M, pH 8.3). Avoid primary amines (Tris/Glycine).
- Ratio: Target a Dye-to-Protein (D/P) ratio of 3:1 to 5:1.
  - Reasoning: LSS dyes are less prone to self-quenching than Fluorescein, allowing slightly higher labeling densities, but over-labeling can still precipitate the antibody.
- Purification: Gel filtration (Sephadex G-25) is mandatory to remove free dye, which can cause high background in TICT-based probes.

### Phase B: Staining Workflow (Self-Validating)

The following workflow includes "Checkpoints" to validate the assay performance.

- Block: 5% BSA or Normal Serum in PBS (1 hour).
- Primary Antibody: Incubate specific primary antibody.
- Secondary Antibody (Mega 500 Conjugate):
  - Dilution: 1:100 – 1:500 (Titration required).
  - Checkpoint 1 (Bleed-through Check): Prepare a "Mega 500 Only" control slide. Image this slide in the Green Channel (525 nm).
  - Validation: Signal in the Green channel must be <1% of the Red channel signal. If high green signal exists, the emission filter is too wide or the dye is degraded.
- Counterstain: DAPI (Blue).
  - Note: DAPI (Ex 358 / Em 461) is spectrally distinct and safe to use.
- Mounting (CRITICAL):
  - Use a hardening mounting medium (e.g., Fluoromount-G or ProLong Diamond).
  - Avoid glycerol-only mounts if possible, as the refractive index and polarity change can slightly shift the emission peak or alter quantum yield due to the TICT mechanism.

## Diagram 2: Validation Workflow



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Caption: Quality Control decision tree to ensure spectral purity before multiplexing.

## Troubleshooting & Limitations

### Solvatochromism (Environment Sensitivity)

Because **Fluorescent Red Mega 500** relies on charge transfer, its brightness can vary based on the local environment (pH and polarity).

- Symptom: Low signal despite good labeling.
- Solution: Ensure the mounting media is cured. Wet mounts in PBS may show lower quantum yield than cured mounts in specialized antifade reagents.

### Photostability

While "Mega" dyes generally offer better photostability than Fluorescein, they are not as robust as some Rhodamine derivatives (like Alexa Fluor 594).

- Mitigation: Use antifade mounting media and limit laser power during focusing.

## Filter Selection

Do not use a standard "TRITC" filter set. TRITC sets usually excite at 550 nm.

- Requirement: You must use a filter set that excites at ~480–500 nm but collects emission >590 nm. If your microscope has a "Long Pass" 515 filter for GFP, the Mega 500 signal will bleed into the GFP channel if not band-limited.

## References

- Sigma-Aldrich. **Fluorescent Red Mega 500** Product Specification & Spectral Table. (Accessed 2023).
- McCallum, M. M., et al. (2014). "A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding." [1][2] *Analytical and Bioanalytical Chemistry*. (Describing the TICT mechanism and spectral properties of Red Mega 500).
- Yasgar, A., et al. (2016). [3] "Fluorescence polarization assays in high-throughput screening and drug discovery." *Expert Opinion on Drug Discovery*.

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## Sources

- 1. [A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 2. [Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- [3. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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